molecular formula C12H17NO B13261479 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol

2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol

Cat. No.: B13261479
M. Wt: 191.27 g/mol
InChI Key: QMLXQPPZNOGJRR-UHFFFAOYSA-N
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Description

2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a phenyl ring and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropylmethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl ring and ethan-1-ol moiety may also contribute to its overall biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylmethyl group in 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[4-(cyclopropylmethylamino)phenyl]ethanol

InChI

InChI=1S/C12H17NO/c14-8-7-10-3-5-12(6-4-10)13-9-11-1-2-11/h3-6,11,13-14H,1-2,7-9H2

InChI Key

QMLXQPPZNOGJRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)CCO

Origin of Product

United States

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